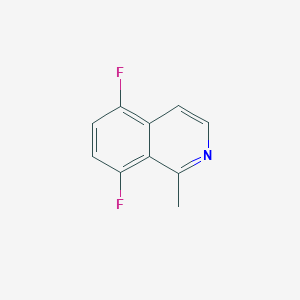

5,8-Difluoro-1-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7F2N |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

5,8-difluoro-1-methylisoquinoline |

InChI |

InChI=1S/C10H7F2N/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12/h2-5H,1H3 |

InChI Key |

RTFSBMZJESGUGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C(C=CC(=C12)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Difluoro 1 Methylisoquinoline

Regioselective Difluorination Strategies

Achieving the specific 5,8-difluorination pattern on the isoquinoline (B145761) scaffold is a synthetic challenge. The electron-deficient nature of the pyridine (B92270) ring and the distinct reactivity of the benzenoid ring necessitate specialized methods to direct fluorination to the desired positions.

Electrochemical synthesis offers a powerful and direct route for the fluorination of heterocyclic compounds. This method can provide high regioselectivity under mild conditions, avoiding the need for harsh reagents often associated with traditional fluorination techniques. Research has demonstrated that quinolines and their structural isomers, isoquinolines, can undergo highly regioselective difluorination at the 5- and 8-positions of the benzenoid ring. georgiasouthern.edugeorgiasouthern.edu This direct fluorination is particularly advantageous as it can be applied to substrates already containing necessary functional groups, such as the 1-methyl group on the isoquinoline core. georgiasouthern.edu

A key reagent in the electrochemical fluorination of azaarenes is Olah's reagent, a solution of hydrogen fluoride (B91410) in pyridine (HF:Pyridine). georgiasouthern.edu This mixture serves as both the fluoride source and the supporting electrolyte in the electrochemical cell. georgiasouthern.edugeorgiasouthern.edu The reaction is typically carried out in an undivided cell at a constant potential. The substrate, such as 1-methylisoquinoline (B155361), is subjected to electrolytic fluorination, leading to the direct introduction of fluorine atoms onto the aromatic ring. georgiasouthern.edu

The success of the electrochemical 5,8-difluorination hinges on the optimization of reaction parameters. Studies on quinoline (B57606) derivatives, which show analogous reactivity to isoquinolines in this transformation, have established effective conditions. georgiasouthern.edu The reaction proceeds efficiently at room temperature with a relatively short reaction time of two hours. georgiasouthern.edugeorgiasouthern.edu A constant voltage of 2.4 V is typically applied. georgiasouthern.edu These mild conditions contribute to the method's utility, providing moderate to good yields of the desired 5,8-difluoro products without significant degradation or side-product formation. georgiasouthern.edugeorgiasouthern.edu

The scope of this electrochemical method has been explored with various substituted quinolines and has been shown to be effective for 1-methylisoquinoline, yielding the corresponding 5,8-difluoro-1-methylisoquinoline. georgiasouthern.edu

| Substrate | Product | Yield (%) |

|---|---|---|

| Quinoline | 5,8-Difluoroquinoline | 65 |

| 2-Methylquinoline | 5,8-Difluoro-2-methylquinoline | 75 |

| 1-Methylisoquinoline | This compound | Good Yield |

| 6-Methylquinoline | 5,8-Difluoro-6-methylquinoline | 70 |

| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Chloro-5,8-difluoro-7-(trifluoromethyl)quinoline | 55 |

Nucleophilic aromatic substitution (SNAr) is a classical strategy for introducing substituents onto aromatic rings. In the context of isoquinoline, the C-1 position is particularly activated for nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. quora.comquimicaorganica.org This makes it a prime site for substitution reactions. quora.comquimicaorganica.org

Theoretically, a difluoro-isoquinoline could be constructed by starting with an isoquinoline bearing leaving groups, such as chloro or nitro groups, at the 5- and 8-positions. Subsequent reaction with a nucleophilic fluoride source (e.g., KF with a phase-transfer catalyst) could then displace these leaving groups to install the fluorine atoms. However, nucleophilic fluorination of electron-deficient azaarenes can be challenging because the intermediate formed after fluoride attack (a Meisenheimer complex) may readily eliminate the fluoride ion to revert to the starting material. acs.org

A more viable nucleophilic approach involves the diazotization of aminoisoquinolines. For instance, a 5,8-diamino-1-methylisoquinoline could be subjected to a Sandmeyer-type reaction using NaNO₂ in the presence of a fluoride source like HF or HBF₄ to generate the target difluorinated compound.

Direct C-H functionalization represents an ideal and atom-economical approach to synthesis, avoiding the need for pre-functionalized substrates. In recent years, significant progress has been made in the direct fluorination of C-H bonds. rsc.orgacs.org Reagents like Selectfluor have been employed as both an oxidant and a fluorine source for the direct C-H fluorination of various heterocyclic systems. rsc.org

However, the direct C-H fluorination of electron-deficient azaarenes like isoquinoline presents significant hurdles. Both electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) pathways involve high-energy intermediates. acs.org To circumvent these challenges, newer concepts are being explored, such as an electron-transfer-enabled concerted nucleophilic substitution, which avoids the formation of high-energy Meisenheimer intermediates. acs.org While these methods are still under development for substrates like isoquinoline, they represent the frontier of synthetic chemistry for accessing fluorinated heterocycles.

The synthesis of the target compound relies on the availability of the 1-methylisoquinoline precursor. Several classical and modern methods exist for the synthesis of 1-substituted isoquinolines.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.orgjk-sci.com To synthesize 1-methylisoquinoline, N-acetyl-phenylethylamine is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). tandfonline.comresearchgate.net This initially forms 1-methyl-3,4-dihydroisoquinoline, which is then dehydrogenated (oxidized), often using a catalyst like palladium on carbon (Pd/C), to yield the aromatic 1-methylisoquinoline. jk-sci.com A related method is the Pictet-Gams reaction, which uses a β-hydroxy-β-phenylethylamide, allowing for direct formation of the isoquinoline without a separate oxidation step under strongly dehydrating conditions. wikipedia.orgdrugfuture.com

More direct approaches include the metalation of the isoquinoline core followed by methylation. ebi.ac.uk For example, direct metalation of isoquinoline at the C-1 position with a strong base, followed by quenching with an electrophilic methyl source like methyl iodide, can install the methyl group. ebi.ac.uk

Electrochemical Approaches to 5,8-Difluorination of Quinoline and Isoquinoline Derivatives

General Isoquinoline Synthesis Pathways Applicable to Fluorinated Derivatives

The construction of the isoquinoline framework is central to the synthesis of its fluorinated derivatives. Both long-established and contemporary methods are employed to build this heterocyclic system, often adapted to accommodate the presence of fluorine substituents.

Classical and Modern Cyclization Reactions for Isoquinoline Ring Formation

Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain fundamental in isoquinoline synthesis. pharmaguideline.comnih.gov The Bischler-Napieralski synthesis involves the cyclization of a β-phenylethylamine that has been acylated, using an acid catalyst to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated. pharmaguideline.com A modification of this is the Pictet-Gams synthesis, which uses a β-hydroxy-β-phenylethylamine. The Pictet-Spengler reaction, on the other hand, condenses a β-arylethylamine with an aldehyde to form an imine, which then cyclizes in the presence of acid to yield a tetrahydroisoquinoline. pharmaguideline.com The success of these cyclizations can be enhanced by the presence of electron-donating groups on the phenyl ring. pharmaguideline.com

Modern advancements have introduced new cyclization strategies. For instance, the intramolecular cyclization of o-cyano-β,β-difluorostyrenes with organolithium reagents provides a route to 3-fluoroisoquinolines. nih.gov This reaction proceeds through the selective addition of the organolithium to the cyano group, followed by intramolecular substitution of a vinylic fluorine. nih.gov Another approach involves the reaction of 2-azido-3-arylacrylates with α-diazocarbonyl compounds, mediated by triphenylphosphine, which proceeds through a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure to furnish isoquinolines. researchgate.net

Transition Metal-Catalyzed Methodologies for Isoquinoline Synthesis

Transition metal catalysis has emerged as a powerful tool for constructing the isoquinoline skeleton, offering high efficiency and functional group tolerance. researchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.

Palladium catalysts are extensively used in cross-coupling reactions to assemble the precursors for isoquinoline synthesis. A notable example is the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under palladium catalysis and microwave irradiation also provide a direct route to substituted isoquinolines. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters have been developed for the synthesis of hydroisoquinolones. mdpi.com A one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization of benzylamines with allyl acetate has also been reported for the synthesis of 3-methylisoquinolines. nih.gov

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for isoquinoline synthesis. rsc.orgnih.gov This approach often involves the reaction of an aromatic compound bearing a directing group, such as an oxime or an imine, with an alkyne or a diazo compound. organic-chemistry.orgrsc.org For example, the rhodium(III)-catalyzed reaction of in situ generated oximes from aryl ketones and hydroxylamine (B1172632) with internal alkynes leads to multisubstituted isoquinolines through C-H bond activation and cyclization. organic-chemistry.org Similarly, the intermolecular cyclization of oximes and diazo compounds can produce isoquinoline N-oxides. organic-chemistry.org Another strategy involves the rhodium-catalyzed reaction of benzimidates with diazodiesters or diazoketoesters, where the diazo compound serves as a two-carbon source for the isoquinoline ring. rsc.orgnih.gov

One-Pot Multistep Synthetic Routes for Fluoroalkylated Isoquinolines

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of fluorinated heterocycles. rsc.orgnih.govbenthamdirect.com A notable one-pot, microwave-assisted method involves the potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This reaction proceeds through the thermal decomposition of the triazole, a formal 1,3-fluorine shift, and subsequent cyclization. rsc.org The use of microwave heating can dramatically shorten reaction times and improve yields. nih.govbenthamdirect.com Another microwave-assisted protocol describes the metal-free radical cyclization of vinyl isonitriles with alcohols to produce hydroxyl-containing isoquinolines. nih.gov

Data Tables

Table 1: Comparison of Classical and Modern Cyclization Reactions for Isoquinoline Synthesis

| Reaction Name | Key Reactants | Key Reagents/Conditions | Product Type | Reference(s) |

| Bischler-Napieralski | Acylated β-phenylethylamine | Lewis Acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | pharmaguideline.com |

| Pictet-Spengler | β-Arylethylamine, Aldehyde | Acid Catalyst | Tetrahydroisoquinoline | pharmaguideline.com |

| Intramolecular Cyclization | o-Cyano-β,β-difluorostyrene, Organolithium | - | 3-Fluoroisoquinoline | nih.gov |

| Triphenylphosphine-mediated | 2-Azido-3-arylacrylate, α-Diazocarbonyl compound | Triphenylphosphine | Substituted Isoquinoline | researchgate.net |

Table 2: Overview of Transition Metal-Catalyzed Isoquinoline Syntheses

| Catalyst | Reactants | Key Features | Product Type | Reference(s) |

| Palladium(II) | Benzylamines, Allyl acetate | One-pot, two-step tandem C-H allylation/amination | 3-Methylisoquinoline | nih.gov |

| Palladium(0)/Copper | o-Iodobenzaldehyde imine, Terminal acetylene | Sequential coupling and cyclization | Substituted Isoquinoline | organic-chemistry.org |

| Rhodium(III) | Aryl ketone oximes, Internal alkynes | One-pot, C-H activation and cyclization | Multisubstituted Isoquinoline | organic-chemistry.org |

| Rhodium(III) | Benzimidates, Diazodiesters | C-H activation, Diazo compound as C2 source | Substituted Isoquinoline | rsc.orgnih.gov |

Intermediate Identification in Multistep Fluorination Processes

In the multistep synthesis of fluorinated isoquinolines, the identification of reaction intermediates is crucial for understanding reaction mechanisms and optimizing conditions. For instance, in certain one-pot syntheses of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles, N-fluoroalkylated ketenimines have been identified as key intermediates. rsc.orgrsc.org These ketenimines can undergo a stereoselective 1,3-fluorine shift to form difluoroazadienes, which then cyclize to the isoquinoline core. rsc.orgrsc.org

The characterization of such intermediates often relies on a combination of spectroscopic techniques and trapping experiments. The presence of fluorine at specific positions, like position 3, and a halogen at position 4 in the resulting isoquinoline allows for further diversification through nucleophilic aromatic substitution and cross-coupling reactions. rsc.orgrsc.org This highlights the strategic importance of identifying intermediates that offer handles for subsequent chemical modifications. rsc.org

Synthetic Route Optimization and Scalability Research

Artificial Intelligence and Machine Learning in Synthetic Planning (e.g., AiZynthFinder)

Table 1: Features of AiZynthFinder for Synthetic Planning

| Feature | Description | Reference |

| Core Algorithm | Monte Carlo tree search guided by a neural network policy. | chemrxiv.orgresearchgate.netgithub.com |

| Primary Function | Retrosynthetic planning to break down target molecules into purchasable precursors. | chemrxiv.orgresearchgate.net |

| User Interface | Command-line (aizynthcli) and graphical user interfaces (aizynthapp). | github.comgithub.io |

| Extensibility | Object-oriented design allows for the addition of new features and algorithms. | chemrxiv.org |

| Availability | Open-source software available on GitHub. | chemrxiv.orggithub.comnih.gov |

Retrosynthetic Analysis for Complex Fluorinated Isoquinolines

Retrosynthesis is a foundational strategy for planning the synthesis of complex organic molecules. princeton.eduyoutube.com The primary goal is to simplify the target structure through a series of logical disconnections, ultimately leading back to simple starting materials. e3s-conferences.org For complex fluorinated isoquinolines, this analysis involves identifying key bonds and functional groups that can be strategically disconnected.

Common retrosynthetic strategies for isoquinolines include variations of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.govharvard.edu More modern approaches may involve transition-metal-catalyzed cross-coupling reactions or cycloadditions. researchgate.net The choice of disconnection depends on the specific substitution pattern of the target molecule. For instance, a disconnection next to a heteroatom is a common tactic. youtube.com The analysis must also consider the potential for functional group interconversions to facilitate key bond-forming reactions. youtube.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is a critical step in developing a robust and scalable synthesis. This involves systematically varying conditions such as temperature, reaction time, solvent, and catalyst loading to maximize the yield and purity of the desired product. For example, in the synthesis of a 2-methylisoquinoline-1,5,8(2H)-trione, the oxidation of the 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one precursor was optimized by adjusting the ratio of the oxidizing agent (ceric ammonium nitrate), reaction time, and temperature. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields, sometimes reducing reaction times from hours to minutes. researchgate.net The use of design of experiments (DoE) can further streamline the optimization process by allowing for the simultaneous evaluation of multiple parameters.

Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5,8-Difluoro-1-methylisoquinoline, both proton (¹H) and fluorine-19 (¹⁹F) NMR are critical for confirming its constitution.

¹H-NMR Analysis of Aromatic and Alkyl Protons in this compound

The ¹H-NMR spectrum of this compound is anticipated to display distinct signals corresponding to its alkyl and aromatic protons. The methyl group at the C1 position would typically appear as a singlet in the upfield region of the spectrum, characteristic of alkyl protons. The protons on the isoquinoline (B145761) core are expected in the downfield aromatic region. Their precise chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the two fluorine atoms and the nitrogen atom in the heterocyclic ring. Protons on the pyridine (B92270) ring and the fluorinated benzene (B151609) ring will exhibit complex coupling patterns (spin-spin splitting) due to interactions with neighboring protons and fluorine atoms. For instance, protons adjacent to the fluorine-substituted carbons would likely appear as doublets or triplets of doublets.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (at C1) | 2.5 - 3.0 | Singlet (s) |

¹⁹F-NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F-NMR spectroscopy is an essential tool for characterizing this compound. rsc.org This technique is highly sensitive to the local electronic environment of each fluorine atom. colorado.edu The two fluorine atoms at the C5 and C8 positions are in non-equivalent chemical environments, and thus they are expected to produce two distinct signals in the ¹⁹F-NMR spectrum.

The chemical shifts of these fluorine signals provide information about the electron density around them. Furthermore, the signals will likely exhibit coupling to nearby protons and potentially to each other, providing valuable connectivity information. rsc.org The magnitude of these coupling constants (J-values) can help in the definitive assignment of the fluorine signals to their respective positions on the isoquinoline ring. icpms.cz

Table 2: Predicted ¹⁹F-NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F (at C5) | -110 to -130 | Multiplet |

| F (at C8) | -110 to -130 | Multiplet |

Note: Chemical shifts are relative to a standard reference, commonly CFCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural components through analysis of its fragmentation pattern. With a chemical formula of C₁₀H₇F₂N, the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and then compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) for elemental composition confirmation.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern of isoquinoline alkaloids often involves the cleavage of the bonds adjacent to the heterocyclic ring. icpms.cz For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN), leading to the formation of stable fragment ions. The presence of the difluorinated benzene ring would also influence the fragmentation, potentially leading to fragments containing this moiety.

Infrared (IR) and Raman Spectroscopy in Chemical Research

Characteristic absorptions would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic isoquinoline ring system, and strong C-F stretching vibrations, which are typically found in the 1300-1000 cm⁻¹ region. The specific frequencies of these vibrations can be influenced by the electronic effects of the fluorine substituents. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Structural Confirmation

The resulting crystal structure would reveal the planarity of the isoquinoline ring system and how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking. worktribe.com This detailed structural information is invaluable for understanding the physical properties of the compound and for applications in areas such as materials science and medicinal chemistry. sigmaaldrich.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule, which in turn govern its stability, reactivity, and intermolecular interactions. DFT studies on the core isoquinoline (B145761) structure and its derivatives provide a solid foundation for predicting the behavior of 5,8-Difluoro-1-methylisoquinoline. researchgate.netresearchgate.netnih.gov

DFT calculations are employed to optimize the molecule's geometry and compute key electronic descriptors. nih.gov The introduction of two electron-withdrawing fluorine atoms at the C5 and C8 positions is expected to significantly influence the electron distribution across the aromatic system. This generally leads to a lower energy for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), affecting the HOMO-LUMO energy gap. This energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov The methyl group at the C1 position, being electron-donating, introduces a counteracting electronic effect and steric bulk.

Theoretical vibrational analysis using DFT helps in assigning infrared and Raman spectral bands, confirming the molecular structure. researchgate.net Furthermore, calculations of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions.

Table 1: Predicted Electronic Properties of Isoquinoline Derivatives based on DFT Studies

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Lowered by fluorine atoms, indicating reduced electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Significantly lowered by fluorine atoms, increasing electron-accepting character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | Potentially narrowed, suggesting higher reactivity compared to unsubstituted isoquinoline. nih.gov |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Increased due to the presence of highly electronegative fluorine atoms. |

| Chemical Hardness | Resistance to change in electron distribution. | Influenced by the HOMO-LUMO gap; a smaller gap correlates with lower hardness. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for virtual screening and for understanding the structural basis of a ligand's potential biological activity. For this compound, docking simulations can elucidate how it might interact with the active site of a specific protein target.

The simulation places the flexible ligand into the binding pocket of a rigid or flexible receptor and scores the different poses based on a scoring function, which estimates the binding affinity. Key interactions that are analyzed include:

Hydrogen Bonds: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. The fluorine atoms can also act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site. acs.org

Hydrophobic Interactions: The methyl group and the carbon framework of the isoquinoline ring can form favorable hydrophobic interactions with nonpolar residues.

Docking studies of similar quinoline (B57606) and isoquinoline derivatives against various cancer-related proteins have demonstrated the importance of these interactions in achieving high binding affinity and specificity. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for an Isoquinoline Scaffold

| Parameter | Description | Example Value | Potential Interacting Residues |

| Binding Energy | Estimated free energy of binding (in kcal/mol); more negative values indicate stronger binding. | -8.5 kcal/mol | N/A |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and receptor. | 1 | Asp120 (acceptor: ring Nitrogen) |

| π-π Stacking | Interactions between aromatic rings. | 2 | Tyr25, Phe98 |

| Hydrophobic Interactions | Interactions involving nonpolar groups. | 4 | Val30, Leu54, Ile100 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of conformational flexibility than static models. nih.gov For a relatively rigid molecule like this compound, MD simulations are used to study its conformational stability and the subtle dynamics of its constituent groups in a simulated biological environment (e.g., solvated in water).

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov This allows for the analysis of:

Conformational Sampling: Identifying the most stable and frequently occurring conformations of the molecule.

Solvent Effects: Understanding how the molecule interacts with surrounding water molecules and how solvation affects its structure.

Flexibility: While the core ring system is rigid, MD can analyze the rotational freedom and dynamics of the methyl group.

When the ligand is simulated within a protein's binding site (as a follow-up to docking), MD can assess the stability of the predicted binding pose and reveal dynamic changes in ligand-receptor interactions over time.

Ligand-Based Pharmacophore Modeling for Isoquinoline Scaffolds

When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling becomes a vital tool. mdpi.com This approach involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. nih.gov The resulting pharmacophore model can then be used as a 3D query to screen large compound databases for new potential hits. nih.gov

The isoquinoline scaffold is a "privileged structure" found in numerous biologically active natural products and synthetic compounds. rsc.orgnih.gov Pharmacophore models derived from active isoquinoline-containing molecules often include features such as:

Aromatic Rings (AR)

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Features (HY)

For this compound, the key pharmacophoric features would be precisely defined by its structure. The difluorinated benzene (B151609) ring and the pyridine (B92270) ring provide two distinct aromatic/hydrophobic regions. The nitrogen atom is a primary hydrogen bond acceptor, and the two fluorine atoms can also contribute as weak acceptors. The methyl group adds a specific hydrophobic feature and steric definition.

Table 3: Pharmacophoric Features of this compound

| Feature Type | Specific Group | Role in Molecular Recognition |

| Aromatic Ring (AR) | Isoquinoline core | Enables π-π stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Ring Nitrogen (N2) | Key interaction point for hydrogen bonding with receptor residues. |

| Hydrogen Bond Acceptor (HBA) | Fluorine atoms (F5, F8) | Can act as weak hydrogen bond acceptors. |

| Hydrophobic (HY) | Methyl group (at C1) | Provides a specific hydrophobic contact point and influences orientation. |

| Hydrophobic (HY) | Aromatic rings | Contributes to overall hydrophobic interactions within a binding pocket. |

Prediction of Molecular Properties for Design Optimization

Computational tools are widely used to predict molecular properties that are critical for a compound's potential as a drug, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov These predictions help in the early stages of drug design to filter out compounds with unfavorable characteristics, saving time and resources. nih.gov

For this compound, key properties can be calculated based on its structure. These include physicochemical properties governed by rules like Lipinski's Rule of Five, which predict oral bioavailability. The presence of fluorine atoms can significantly alter properties like lipophilicity (logP), metabolic stability, and membrane permeability. For instance, fluorination often increases metabolic stability by blocking sites susceptible to oxidative metabolism.

By predicting these properties, medicinal chemists can rationally design derivatives of this compound to optimize its drug-like profile. For example, if the predicted lipophilicity is too high, modifications can be made to the scaffold to introduce more polar groups. mdpi.com

Table 4: Predicted Drug-Like and Physicochemical Properties for an Isoquinoline Scaffold

| Property | Description | Typical Predicted Value for a Small Heterocycle | Relevance |

| Molecular Weight | The mass of the molecule. | < 500 g/mol | Adheres to Lipinski's Rules. researchgate.net |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | 1-3 | Influences solubility, permeability, and metabolism. mdpi.com |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. researchgate.net |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | 0 | Adheres to Lipinski's Rules. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 2-4 (N + 2F) | Adheres to Lipinski's Rules. researchgate.net |

| Bioavailability Score | An overall score predicting the potential for a compound to be orally bioavailable. | ~0.55 | Guides selection of compounds for further testing. researchgate.net |

Structure Activity Relationship Sar Studies of 5,8 Difluoro 1 Methylisoquinoline Derivatives

Impact of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and electronic properties, which can profoundly impact biological activity. The specific placement of two fluorine atoms at the 5- and 8-positions of the isoquinoline (B145761) ring is expected to have a significant effect.

In a study on the mutagenicity of fluorinated quinolines (structural isomers of isoquinolines), substitutions at various positions led to different outcomes. The research indicated that mutagenicity was enhanced by fluorine substitution at the C-5 position, while no significant change was observed with fluorine at the C-8 position. The study also suggested that the effects of difluoro-substitution are generally additive, which implies that the 5,8-difluoro pattern would have a distinct electronic character influencing its interaction with biological targets.

The high electronegativity of fluorine atoms at C-5 and C-8 would withdraw electron density from the benzene (B151609) portion of the isoquinoline ring system. This electronic perturbation can alter the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions with receptor sites. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially leading to altered binding affinity and selectivity for target proteins.

In the related indenoisoquinoline class of topoisomerase I (Top1) poisons, halogenation has been a key strategy. While fluorine and chlorine were generally less active replacements for a nitro group, further modifications to the scaffold led to some halogenated analogs with potent anticancer activity, demonstrating that the effect of halogen substitution is highly context-dependent. nih.gov

Effects of Substituents at the 1-Position (Methyl Group) on Activity Profiles

The C-1 position of the isoquinoline ring is a critical site for substitution, and modifications at this position are known to have a major impact on the biological activity profile. The presence of a methyl group at C-1 in the 5,8-difluoro-1-methylisoquinoline scaffold is a key determinant of its SAR.

The 1-methyl group can influence activity through several mechanisms:

Steric Effects: The methyl group provides steric bulk, which can either promote a favorable binding conformation or cause steric hindrance, depending on the topology of the target's active site.

Electronic Effects: As an electron-donating group, the methyl group can subtly influence the electron distribution in the heterocyclic ring.

Metabolic Handle: The methyl group can serve as a site for oxidative metabolism (e.g., hydroxylation), potentially leading to active metabolites or influencing the compound's pharmacokinetic profile.

Studies on isoquinoline alkaloids have demonstrated the importance of C-1 substitution. For instance, litcubanine A, an isoquinoline with a C-1 methyl group, was found to possess significant anti-inflammatory activity. mdpi.com In other research, substitution with a methyl group on benzyltetrahydroisoquinoline moieties was shown to potentiate antiviral action. youtube.com Furthermore, the reactivity of the 1-methylisoquinoline (B155361) group has been utilized to synthesize more complex heterocyclic systems with their own unique biological activities, highlighting its role as a versatile chemical handle. nih.gov

The influence of a methyl group on target engagement has also been observed in analogous systems. In a study of 5,8-quinolinedione (B78156) derivatives, the presence of a methyl group at the C-2 position was shown to directly influence the ligand's interaction within the enzyme's active site. mdpi.com This underscores the principle that even small alkyl substituents like a methyl group can be critical for defining a molecule's biological function.

Influence of Aromatic Ring Substitutions (5,8-positions) on Biological Function

The benzene ring of the isoquinoline nucleus provides a large surface for interaction with biological targets, and the nature and position of substituents on this ring are paramount for activity. The 5,8-disubstitution pattern places the fluorine atoms on opposite sides of the ring, creating a unique electronic and steric profile.

Research into analogous heterocyclic systems provides valuable insights. A quantitative structure-activity relationship (QSAR) study on 5-substituted 8-hydroxyquinolines as antiplaque agents revealed that the steric contribution of the 5-substituent was critical. nih.gov Smaller substituents were found to be more active. nih.gov However, the negative steric impact of larger groups could be offset by positive contributions from lipophilic and electron-withdrawing groups. nih.gov This is highly relevant to the 5,8-difluoro pattern, as fluorine is small and strongly electron-withdrawing.

The SAR analysis of streptonigrin, a potent antitumor antibiotic with a 5,8-quinolinedione core, shows that its biological properties are highly dependent on the substituents within this fragment. mdpi.com The replacement of catecholic hydroxyl groups with chloro substituents in a tetrahydroisoquinoline resulted in a compound that switched from a beta-adrenergic agonist to an antagonist, demonstrating that halogen substitution on the benzene ring can fundamentally alter the pharmacological profile. mdpi.com

The following table summarizes findings from analogous quinoline (B57606) systems, which can inform the expected influence of substitutions at the 5- and 8-positions of an isoquinoline core.

| Compound Class | Position | Substituent Effect on Activity | Reference |

| Fluoroquinolines | 5 | Fluorine enhanced mutagenic activity | |

| Fluoroquinolines | 8 | Fluorine caused no marked change in mutagenic activity | |

| 8-Hydroxyquinolines | 5 | Smaller substituents increased antiplaque activity | nih.gov |

| 8-Hydroxyquinolines | 5 | Lipophilic, electron-withdrawing groups could overcome negative steric effects | nih.gov |

These findings suggest that the 5-fluoro substituent is likely to have a more pronounced impact on biological activity than the 8-fluoro substituent, and their combined electron-withdrawing nature is a key feature for SAR.

Stereochemical Considerations in Isoquinoline Derivatives

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological properties. For isoquinoline derivatives, stereoisomerism can arise from chiral centers or from axial chirality in sterically hindered biaryl systems.

In the case of this compound, the parent aromatic compound is planar and achiral. However, reduction of the pyridine (B92270) ring to form a tetrahydroisoquinoline derivative introduces a stereocenter at the C-1 position. The resulting (R)- and (S)-enantiomers could have distinct biological activities. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, directly generates a stereogenic center at C-1. byu.edu

Many naturally occurring isoquinoline alkaloids owe their potent biological activity to a specific, defined stereochemistry. For example, the activity of the D2 receptor antagonist (S)-reticuline is dependent on its stereoconfiguration. rsc.org In the class of naphthylisoquinoline alkaloids, both R-configuration at C-3 and a specific (M-configured) biaryl axis were found to be crucial for cytotoxic activity against pancreatic cancer cells. nih.gov

Furthermore, if the benzene ring were also reduced, as in decahydroisoquinoline, cis/trans isomerism would result from the fusion of the two saturated rings. Studies on the related decahydroquinoxaline (B1602541) system have shown that distinct, stable cis and trans isomers can be prepared, each with different properties. nih.gov This highlights the importance of rigorously controlling and characterizing the stereochemistry of saturated isoquinoline derivatives to ensure reproducible biological activity.

Derivatization Strategies for SAR Exploration

To fully explore the structure-activity relationships of the this compound scaffold, a systematic derivatization strategy is essential. Such strategies aim to probe the chemical space around the core structure to identify key interactions with a biological target and optimize activity. rsc.org

Key derivatization points for this scaffold include:

The C-1 Methyl Group: This position is ripe for modification to explore steric and electronic requirements. The methyl group could be homologated (e.g., to ethyl, propyl), branched (isopropyl), or replaced with other functional groups (e.g., -CH₂OH, -CF₃, cyclopropyl). These changes would probe the size and nature of the binding pocket at this position.

The Aromatic Ring: While already substituted with fluorine, further modifications could be explored. For example, attempting to introduce small alkyl or alkoxy groups could provide insight into the tolerance for additional substituents. The synthesis of analogs with alternative halogen patterns (e.g., 5-chloro-8-fluoro) could help dissect the specific role of fluorine.

The Isoquinoline Nitrogen: The nitrogen atom can be quaternized to introduce a permanent positive charge, or if the ring is reduced to a tetrahydroisoquinoline, the secondary amine can be alkylated or acylated to introduce a variety of substituents.

Ring Fusion: As seen in the development of many bioactive compounds, the isoquinoline core can be used as a scaffold to build fused polycyclic systems, such as pyrrolo[2,1-a]isoquinolines, which have shown potent cytotoxic activity. mdpi.comrsc.org

The following table outlines potential derivatization strategies and their rationale for SAR exploration.

| Position/Moiety | Derivatization Strategy | Rationale for SAR Exploration |

| C-1 | Vary alkyl chain length/branching (ethyl, isopropyl) | Probe for steric tolerance in the binding pocket. |

| C-1 | Introduce polar groups (-CH₂OH, -C(O)NH₂) | Investigate potential for new hydrogen bonding interactions. |

| C-1 | Introduce bioisosteres (-CF₃, cyclopropyl) | Modulate electronics and metabolic stability. |

| Aromatic Ring | Synthesize analogs with different halogens (Cl, Br) at C-5/C-8 | Determine the optimal halogen for activity. |

| Nitrogen (in THIQ form) | N-alkylation or N-acylation | Explore additional interaction vectors and modify physicochemical properties. |

By systematically applying these strategies, medicinal chemists can map the SAR landscape of the this compound core to develop derivatives with enhanced potency, selectivity, and drug-like properties.

Biological Activity Evaluation in Preclinical Research

In Vitro Pharmacological Profiling

In vitro studies are foundational to understanding a compound's biological effects at the molecular and cellular level. At present, specific published data on the comprehensive in vitro pharmacological profiling of 5,8-Difluoro-1-methylisoquinoline is not available in the public domain. The following sections outline the standard methodologies that would be employed in such an evaluation.

Target Identification and Validation Approaches

The initial step in characterizing a novel compound like this compound involves identifying its molecular targets. This is often achieved through broad screening assays or computational predictions. Common approaches include affinity-based methods and functional screens across a panel of known biological targets. However, specific studies detailing the target identification for this compound have not been publicly reported.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining if a compound can modulate the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. There is currently no available data from enzyme inhibition assays for this compound.

Receptor Binding and Functional Assays

To determine if this compound interacts with cellular receptors, radioligand binding assays or more modern label-free techniques like surface plasmon resonance would be utilized. These studies quantify the affinity of the compound for a specific receptor. Functional assays would then determine if this binding results in activation (agonism), blockade (antagonism), or inverse agonism of the receptor. Specific receptor binding affinities and functional data for this compound are not documented in available literature.

Cell-Based Assays for Specific Biological Pathways

Cell-based assays are employed to understand how a compound affects cellular functions and signaling pathways. These can range from measuring cell viability and proliferation to assessing the modulation of specific intracellular signaling cascades. While general methodologies for such assays are well-established, there are no published studies that have applied these to investigate the effects of this compound.

In Vivo Studies in Animal Models (Preclinical Efficacy)

Following in vitro characterization, promising compounds are typically advanced into in vivo studies using animal models of disease to assess their efficacy and physiological effects.

Applications in Drug Discovery and Lead Optimization

Role as a Privileged Scaffold in Drug Development Research

The isoquinoline (B145761) framework is a key structural component in numerous natural products and synthetic compounds with a wide array of pharmacological activities. nih.govsemanticscholar.org This includes applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The concept of a "privileged scaffold" is central to drug discovery, identifying molecular structures that are pre-validated by nature or synthesis to interact with various biological targets. hebmu.edu.cnmdpi.com The isoquinoline skeleton is a prime example of such a scaffold. nih.govrsc.org

The introduction of fluorine into this privileged structure is a widely used strategy in medicinal chemistry to optimize drug-like properties. nih.gov Fluorination can influence a molecule's:

Metabolic Stability: The strength of the carbon-fluorine bond can make the molecule more resistant to metabolic breakdown, prolonging its activity. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with target proteins. nih.gov

Membrane Permeability: The addition of fluorine can modulate a compound's lipophilicity, affecting its ability to cross cell membranes and reach its target. nih.govresearchgate.net

pKa: Fluorine can change the acidity of nearby functional groups, which can impact solubility and target engagement. sigmaaldrich.com

For instance, research into diversely functionalized isoquinolines has shown that derivatives, including those with fluorine substitutions, exhibit significant inhibitory activity against various enzymes, underscoring the value of this scaffold in developing targeted therapies. nih.gov

Patent Landscape and Research Applications of Fluoro-Isoquinolines

The therapeutic potential of fluorinated isoquinolines is reflected in a robust and growing patent landscape. These patents cover not only the composition of new chemical entities but also their synthesis and application in treating a wide range of diseases.

Innovations in synthetic chemistry have enabled the creation of a diverse library of fluorinated isoquinoline derivatives. researchgate.net Methodologies for producing these compounds are continually being refined to allow for efficient, large-scale, and regioselective synthesis, which is crucial for pharmaceutical development. google.com

The research applications for these compounds are broad. For example, some patented isoquinoline compounds are designed to inhibit G protein-coupled receptor kinases (GRKs), with potential applications in treating glaucoma and other disorders. google.com Other research highlights the development of isoquinoline derivatives as potent antimicrobial agents. researchgate.net The versatility of the fluorinated isoquinoline scaffold allows for its adaptation to target various biological pathways, from enzymes like HIF hydroxylase to receptors involved in a multitude of cellular processes. google.com

The table below summarizes a selection of patents related to isoquinoline compounds, illustrating the breadth of innovation in this area.

| Patent Number | Title | Summary of Invention | Key Application Area |

|---|---|---|---|

| EP1910297B1 | Isoquinoline compounds | Discloses isoquinoline compounds that affect the action of G protein-coupled receptor kinases (GRKs). google.com | Therapeutic agents, particularly for eye diseases like glaucoma. google.com |

| US9340511B2 | Process for making isoquinoline compounds | Relates to methods for synthesizing isoquinoline compounds that can decrease HIF hydroxylase enzyme activity, thereby increasing the stability of hypoxia-inducible factor (HIF). google.com | Treatment of conditions associated with HIF, such as anemia and tissue damage from ischemia. google.com |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Fluorinated Isoquinolines

The synthesis of specifically substituted isoquinolines, such as the 5,8-difluoro-1-methyl variant, relies on robust and efficient chemical methods. Traditional methods for isoquinoline (B145761) synthesis include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netnih.gov However, the introduction of fluorine atoms often requires specialized approaches.

Future research will likely focus on the development of novel synthetic strategies that are more efficient, environmentally friendly, and allow for precise control over the placement of substituents. nih.gov Recent advancements in transition-metal-catalyzed reactions, C-H activation, and flow chemistry are particularly promising for the construction of complex fluorinated heterocycles. researchgate.netnih.gov For instance, methods that tolerate a wide range of functional groups are crucial for creating libraries of derivatives for biological screening. mdpi.com The development of one-pot tandem reactions and microwave-assisted protocols could also significantly streamline the synthesis of these compounds. mdpi.com

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry offers powerful tools to predict the properties and potential biological activity of molecules like 5,8-Difluoro-1-methylisoquinoline, thereby guiding synthetic efforts and reducing the costs associated with drug discovery. researchgate.netcitedrive.com

Future directions in this area include the use of:

Molecular Docking and Dynamics Simulations: These methods can predict how this compound might bind to various biological targets, such as protein kinases or enzymes implicated in disease. citedrive.comtandfonline.com By simulating the interactions at an atomic level, researchers can identify potential binding modes and estimate binding affinities. citedrive.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a series of related compounds, QSAR models can identify the key structural features that contribute to a desired biological effect. mdpi.com This can help in prioritizing the synthesis of new derivatives with improved potency.

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for binding to a target, and then grown or merged to create more potent lead compounds. researchoutreach.org The isoquinoline scaffold is an excellent template for FBDD, and computational methods can guide the selection and combination of fragments. researchoutreach.org

Exploration of Novel Biological Targets and Therapeutic Areas

The isoquinoline core is present in a wide range of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The introduction of fluorine can further modulate these properties.

Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets. Potential therapeutic areas to explore include:

Oncology: Many isoquinoline derivatives have shown promise as anticancer agents. nih.gov Investigating the effect of this compound on cancer cell lines and key oncogenic targets, such as protein kinases, could reveal new therapeutic opportunities. researchoutreach.orgnih.gov

Infectious Diseases: The search for new antimicrobial agents is a global health priority. Fluorinated quinolines, a related class of compounds, have demonstrated antibacterial and antifungal activity. nih.govnih.gov

Neurodegenerative Diseases: Some isoquinoline alkaloids have shown neuroprotective effects, suggesting that fluorinated derivatives could be explored for conditions like Alzheimer's and Parkinson's disease. mdpi.com

Development of Structure-Guided Design Principles

As data on the biological activity of fluorinated isoquinolines accumulates, it will become possible to develop robust structure-guided design principles. This involves correlating the three-dimensional structure of these compounds with their biological function to design more effective and selective drugs.

Key aspects of this will include:

Co-crystallization Studies: Obtaining X-ray crystal structures of fluorinated isoquinolines bound to their biological targets can provide a detailed understanding of the binding interactions and guide the design of improved inhibitors. nih.gov

Bioisosteric Replacement: This strategy involves replacing parts of a molecule with other groups that have similar physical or chemical properties to enhance a desired biological effect. Understanding how fluorine and the methyl group in this compound influence its properties will inform future bioisosteric replacement strategies.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be used to design new molecules with a higher probability of being active.

Q & A

Q. What are the key synthetic routes for preparing 5,8-Difluoro-1-methylisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of an isoquinoline precursor. For fluorination, Selectfluor or N-fluorobenzenesulfonimide (NFSI) are effective reagents. A two-step approach is common: (1) methyl group introduction via alkylation (e.g., using methyl iodide under basic conditions) and (2) regioselective fluorination at positions 5 and 7.

- Critical Parameters :

- Temperature : Fluorination reactions often require mild conditions (40–60°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the pure product .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) .

- ¹⁹F NMR : Distinct fluorine chemical shifts (δ ~ -120 to -140 ppm for aromatic fluorines) confirm regioselective substitution.

- SMILES/InChI Verification : Cross-reference experimental data with PubChem (DTXSID80162953) or ChemSpider entries .

Advanced Research Questions

Q. What strategies optimize regioselectivity in fluorination reactions for this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to steer fluorine substitution to specific positions.

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity. For example, Pd-mediated C–H activation can target positions 5 and 8 .

- Computational Modeling : DFT calculations predict electron density distribution, guiding reagent choice and reaction pathways .

Q. How do fluorine substituents at positions 5 and 8 influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the isoquinoline ring, enhancing electrophilic substitution resistance.

- Biological Interactions : Fluorine improves membrane permeability and metabolic stability. Use molecular docking to assess interactions with target proteins (e.g., kinases or GPCRs).

- Comparative Studies : Synthesize analogs (e.g., 5-F vs. 8-F mono-substituted derivatives) and compare bioactivity via IC₅₀ assays .

Q. How should researchers address contradictory results in biological activity studies involving this compound?

- Methodological Answer :

- Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Dose-Response Analysis : Use a wide concentration range (nM to μM) to identify non-linear effects.

- Off-Target Screening : Employ chemical proteomics (e.g., affinity-based protein profiling) to identify unintended targets .

Q. What interdisciplinary approaches are recommended for evaluating therapeutic potential?

- Methodological Answer :

- Medicinal Chemistry : Perform structure-activity relationship (SAR) studies by modifying the methyl group or fluorine positions.

- Pharmacology : Assess ADMET properties using in vitro models (e.g., microsomal stability assays, Caco-2 permeability).

- Collaborative Workflows : Partner with computational biologists for QSAR modeling to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.